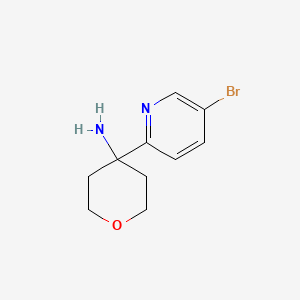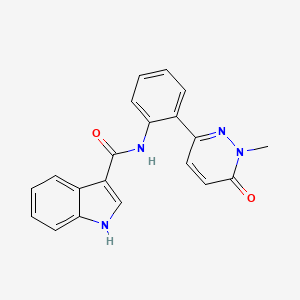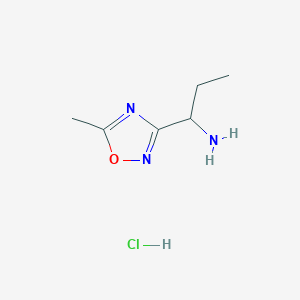![molecular formula C21H23N5O4 B2772666 ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-28-2](/img/structure/B2772666.png)
ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is an intricate organic compound with a unique structure comprising an imidazo[2,1-f]purin core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate generally involves a multi-step process:
Formation of the imidazo[2,1-f]purin core: : This step often begins with a purine derivative, which undergoes a series of reactions, including alkylation, acylation, and cyclization, to form the imidazo[2,1-f]purin scaffold.
Substitution reactions: : The core structure is then modified through substitution reactions to introduce the phenethyl and dimethyl groups.
Esterification: : The final step involves the esterification of the intermediate with ethyl acetate to yield the target compound.
Industrial Production Methods: For industrial production, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial to achieve high yield and purity. Large-scale synthesis might employ continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce hydroxyl groups or form ketones, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be employed to hydrogenate double bonds or reduce ketone groups to alcohols, using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions can be performed to replace specific groups with nucleophiles, using reagents such as sodium hydride (NaH) or Grignard reagents (RMgX).
Oxidation: : KMnO₄, CrO₃, H₂O₂
Reduction: : NaBH₄, LiAlH₄, H₂/Pd-C
Substitution: : NaH, RMgX, alkyl halides
Major Products Formed: Depending on the reaction type and conditions, the major products can vary, including alcohols, ketones, and various substituted derivatives of the original compound.
科学的研究の応用
Chemistry: In chemistry, ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis.
Biology: This compound's structural features make it a subject of interest in the study of biochemical pathways and enzyme interactions. Researchers utilize it to investigate the role of modified purines in biological systems.
Medicine: this compound is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound finds applications in the development of advanced materials and as a catalyst in certain chemical processes.
作用機序
The compound exerts its effects through several mechanisms:
Enzyme inhibition: : It can inhibit specific enzymes by binding to their active sites, preventing substrate interaction.
Receptor interaction: : It may bind to cellular receptors, modulating signal transduction pathways.
DNA interaction: : The compound can intercalate into DNA, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds:
Ethyl 2-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate: : Lacks the phenethyl group, altering its chemical behavior and biological activity.
Ethyl 2-(1,7-dimethyl-2,4-dioxo-6-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate: : Substitutes a different aromatic group, leading to variations in its reactivity and applications.
Uniqueness: The presence of both phenethyl and dimethyl groups in ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate imparts unique properties, including enhanced binding affinity to certain biological targets and distinct reactivity patterns, setting it apart from its analogs.
Hope this helps!
特性
IUPAC Name |
ethyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-4-30-16(27)13-26-19(28)17-18(23(3)21(26)29)22-20-24(14(2)12-25(17)20)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEBRCYQACLLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,2-benzoxazol-3-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2772583.png)
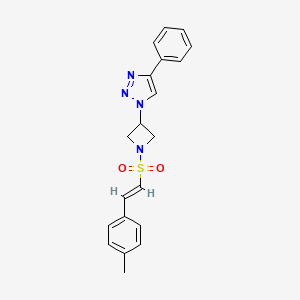
![5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2772586.png)
![2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile](/img/structure/B2772587.png)
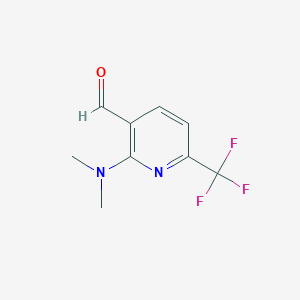
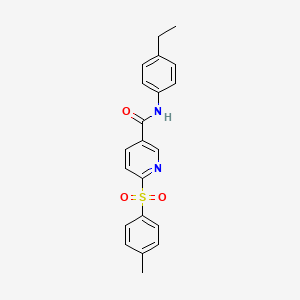
![N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2772592.png)
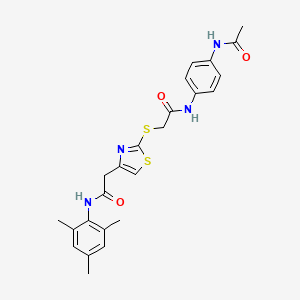
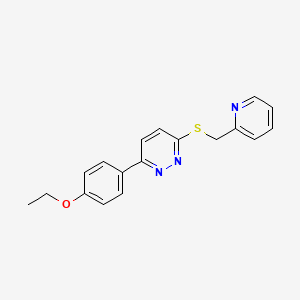
![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2772598.png)
